

# Illuminating Cellular Dynamics: Single-Molecule Tracking with ATTO 565 Biotin

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## Compound of Interest

Compound Name: **ATTO 565 biotin**

Cat. No.: **B15553419**

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## Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Single-molecule tracking (SMT) is a powerful technique that allows for the direct observation of individual molecules in real-time, providing unprecedented insights into complex biological processes. The ability to track the movement and interactions of single proteins, lipids, and nucleic acids within their native cellular environment has revolutionized our understanding of cellular function. A key component of successful SMT is the choice of a bright and photostable fluorescent probe. ATTO 565, a rhodamine-based dye, exhibits exceptional photophysical properties, making it an ideal candidate for single-molecule detection.<sup>[1][2]</sup> This application note provides a detailed protocol for the use of **ATTO 565 biotin** in single-molecule tracking experiments, with a specific focus on studying the dynamics of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR).

ATTO 565 is characterized by its strong absorption, high fluorescence quantum yield, and remarkable thermal and photostability.<sup>[1][2][3]</sup> These features are critical for SMT, where long observation times and high signal-to-noise ratios are essential for acquiring robust trajectory data. The biotin moiety allows for highly specific and high-affinity labeling of target molecules that have been tagged with streptavidin or its variants, providing a versatile method for targeted SMT studies.

## Quantitative Data

The selection of a fluorophore for single-molecule tracking is dictated by its photophysical properties. ATTO 565 possesses characteristics that make it highly suitable for these demanding applications.

Property	Value	Reference
Maximum Absorption ( $\lambda_{abs}$ )	564 nm	
Maximum Emission ( $\lambda_{fl}$ )	590 nm	
Molar Extinction Coefficient ( $\epsilon_{max}$ )	$1.2 \times 10^5 \text{ M}^{-1}\text{cm}^{-1}$	
Fluorescence Quantum Yield ( $\eta_{fl}$ )	90%	
Fluorescence Lifetime ( $t_{fl}$ )	4.0 ns	
Molecular Weight	921.50 g/mol	

## Experimental Protocols

This section provides a detailed methodology for single-molecule tracking of a biotinylated cell surface receptor, using EGFR as an example, with **ATTO 565 biotin** and streptavidin-conjugated quantum dots (QDs) or organic dyes.

## Materials

- Cells: Mammalian cell line expressing the biotinylated protein of interest (e.g., A431 cells expressing EGFR with a biotin acceptor peptide).
- ATTO 565 Biotin:** (e.g., from Sigma-Aldrich/Merck).
- Streptavidin Conjugate: Streptavidin-conjugated Quantum Dots (e.g., Qdot™ 655 Streptavidin Conjugate) or streptavidin-conjugated organic dye.
- Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

- Imaging Medium: DMEM without phenol red, supplemented with 10% FBS and 25 mM HEPES.
- Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4.
- Biotinylation Enzyme: Biotin ligase (BirA) if not endogenously expressed.
- Glass-bottom dishes or coverslips: For high-resolution microscopy.

## Cell Culture and Biotinylation

- Cell Seeding: Seed cells on glass-bottom dishes or coverslips at a density that will result in 50-70% confluence on the day of the experiment.
- Biotinylation (if required): If the protein of interest is not endogenously biotinylated, co-transfect the cells with a plasmid encoding the protein fused to a biotin acceptor peptide (e.g., AviTag™) and a plasmid encoding biotin ligase (BirA).
- Incubation: Culture the cells for 24-48 hours to allow for protein expression and biotinylation.

## Labeling of Biotinylated Receptors with ATTO 565 Biotin

This protocol describes an indirect labeling strategy using a streptavidin bridge.

- Washing: Gently wash the cells three times with pre-warmed PBS.
- Streptavidin Incubation: Incubate the cells with a low concentration of streptavidin conjugate (e.g., 1-10 nM of streptavidin-QD 655) in imaging medium for 10-15 minutes at 37°C. This step is to bind streptavidin to the biotinylated receptor.
- Washing: Wash the cells three times with imaging medium to remove unbound streptavidin.
- **ATTO 565 Biotin** Incubation: Incubate the cells with a low concentration of **ATTO 565 biotin** (e.g., 0.1-1 nM) in imaging medium for 5-10 minutes at 37°C. The low concentration is crucial to ensure sparse labeling for single-molecule tracking.
- Final Wash: Gently wash the cells three times with pre-warmed imaging medium to remove unbound **ATTO 565 biotin**.

- Imaging: Immediately proceed to imaging.

## Single-Molecule Imaging

- Microscope Setup: Use a total internal reflection fluorescence (TIRF) microscope equipped with a high numerical aperture objective (e.g.,  $\geq 1.45$  NA), an EMCCD or sCMOS camera for sensitive detection, and appropriate laser lines for excitation. For ATTO 565, a 561 nm laser is suitable.
- Environmental Control: Maintain the cells at 37°C and 5% CO<sub>2</sub> during imaging using a stage-top incubator.
- Image Acquisition:
  - Illuminate the sample with the 561 nm laser at a low power density to minimize phototoxicity and photobleaching.
  - Acquire a time-lapse series of images with a typical exposure time of 10-50 ms per frame for a duration of several minutes.
  - The frame rate should be adjusted based on the expected diffusion speed of the molecule of interest.

## Data Analysis

- Localization: Use single-particle tracking software (e.g., TrackMate in Fiji/ImageJ, u-track) to detect and localize the fluorescent spots in each frame with sub-pixel accuracy.
- Tracking: Connect the localized positions of individual molecules across consecutive frames to reconstruct their trajectories.
- Analysis: From the trajectories, various quantitative parameters can be extracted, including:
  - Diffusion coefficient (D): Calculated from the mean squared displacement (MSD) over time.
  - Confinement analysis: To identify areas of restricted motion.

- Binding kinetics: By analyzing the duration of immobile states.

## Visualizations

### Experimental Workflow

The following diagram illustrates the key steps in the single-molecule tracking experiment.

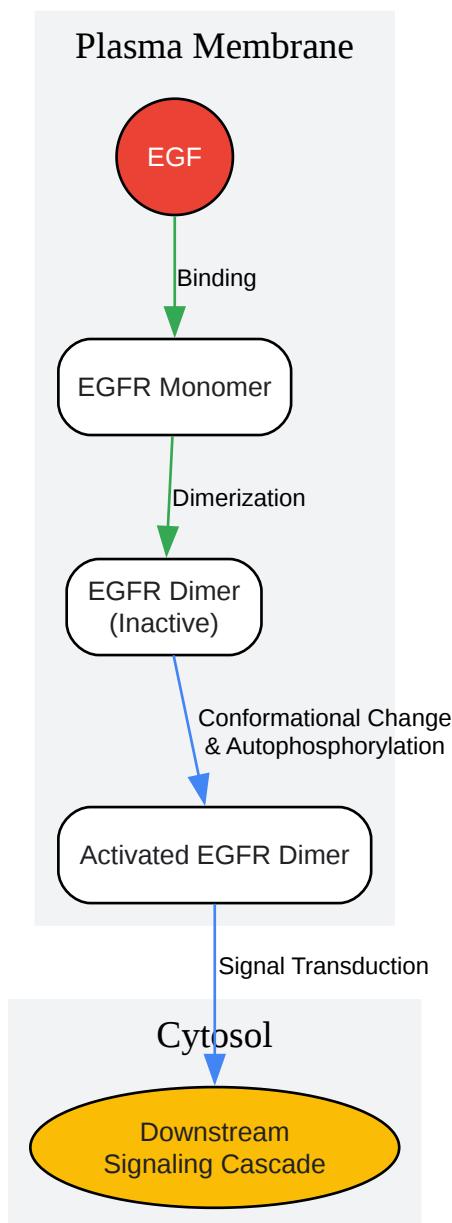


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Caption: Experimental workflow for SMT of biotinylated receptors.

## EGFR Signaling Pathway

Single-molecule tracking can be used to dissect the initial steps of EGFR signaling, such as ligand binding, dimerization, and subsequent activation.[\[4\]](#)



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Caption: Simplified EGFR activation and signaling pathway.

## Conclusion

**ATTO 565 biotin** is a versatile and robust fluorescent probe for single-molecule tracking studies. Its excellent photophysical properties, combined with the specificity of the biotin-streptavidin interaction, enable detailed investigation of molecular dynamics in living cells. The protocols outlined in this application note provide a framework for researchers to design and

execute SMT experiments to unravel complex cellular processes, from receptor signaling to protein-protein interactions, with single-molecule precision.

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